molecular formula C14H8Cl2N2O2S B13874231 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole

5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole

Cat. No.: B13874231
M. Wt: 339.2 g/mol
InChI Key: UMFBTMMJCOMBPM-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole typically involves the reaction of 2-chloro-4-nitrobenzyl chloride with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like sodium hydroxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with similar structural features but different functional groups.

    2-Chloro-4-nitrophenol: A simpler compound with a similar nitrophenyl group.

    5-Chloro-4-methyl-2-nitroaniline: Another related compound with a nitro group and a chloro group on the benzene ring.

Uniqueness

5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole is unique due to its specific combination of chloro, nitrophenyl, and benzothiazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H8Cl2N2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-2-4-13-12(6-9)17-14(21-13)5-8-1-3-10(18(19)20)7-11(8)16/h1-4,6-7H,5H2

InChI Key

UMFBTMMJCOMBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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